Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate
Description
Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate is a furan-derived heterocyclic compound featuring a dimethylphosphoryl group at the 5-position and a methyl ester at the 2-position.
Properties
Molecular Formula |
C9H13O4P |
|---|---|
Molecular Weight |
216.17 g/mol |
IUPAC Name |
methyl 5-dimethylphosphoryl-3-methylfuran-2-carboxylate |
InChI |
InChI=1S/C9H13O4P/c1-6-5-7(14(3,4)11)13-8(6)9(10)12-2/h5H,1-4H3 |
InChI Key |
GMICPPAYXABANQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)P(=O)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Conditions
- Starting aldehyde: 5-methylfurfural or 3-methyl-5-formylfuran-2-carboxylate derivatives
- Reagents: Methanol (MeOH), sodium cyanide (NaCN), manganese dioxide (MnO2)
- Solvent: Dichloromethane (CH2Cl2) or methanol mixtures
- Conditions: Room temperature to 40 °C, 6–12 hours stirring
Reaction Description
- The aldehyde is reacted with sodium cyanide in methanol to form cyanohydrin intermediates.
- Oxidation with manganese dioxide converts the intermediate to the corresponding methyl ester of the furan ring.
- This step yields methyl 5-methylfuran-2-carboxylate, a key intermediate for further functionalization.
Representative Data
| Parameter | Value |
|---|---|
| Aldehyde amount | 10 mmol |
| Sodium cyanide equiv. | 0.4 equiv. |
| MnO2 equiv. | 2 equiv. |
| Reaction temperature | 25–40 °C |
| Reaction time | 6–12 hours |
| Solvent | MeOH or CH2Cl2/MeOH mix |
| Yield | 50–83% (depending on conditions) |
Introduction of the Dimethylphosphoryl Group at Position 5
Phosphorylation Reagents
- Common phosphorylating agents include chlorophosphates such as dimethyl chlorophosphate or related phosphorus(V) reagents.
- The reaction typically involves nucleophilic substitution or addition to the hydroxymethyl or formyl group at position 5 if present.
Synthetic Route
- Starting from methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate, the hydroxymethyl group is converted to the dimethylphosphoryl substituent by reaction with dimethyl chlorophosphate under basic conditions.
- Alternatively, direct phosphorylation of the furan ring at position 5 via lithiation followed by reaction with dimethyl chlorophosphate can be employed.
- Reaction conditions often involve anhydrous solvents like tetrahydrofuran (THF) or dichloromethane, low temperatures (0 to room temperature), and bases such as triethylamine or pyridine to neutralize HCl formed.
Purification
- The crude product is purified by column chromatography using petroleum ether and ethyl acetate mixtures.
- Final product is isolated as a solid or oil, characterized by NMR and mass spectrometry.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5-methylfurfural | NaCN (0.4 equiv.), MnO2 (2 equiv.), MeOH, 40 °C, 12 h | Methyl 5-methylfuran-2-carboxylate | 60–83 | Cyanohydrin formation and oxidation |
| 2 | Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate | Dimethyl chlorophosphate, base (Et3N), THF, 0–25 °C | This compound | 50–75 | Phosphorylation step |
| 3 | Crude phosphorylated product | Column chromatography (petroleum ether:ethyl acetate 4:1) | Pure final compound | — | Characterization by NMR, HRMS |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the substitution pattern on the furan ring and the presence of the dimethylphosphoryl group.
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula and mass.
- Melting Point: Used for purity assessment.
- Chromatography: TLC and column chromatography ensure product purity.
Research Notes and Considerations
- The presence of the methyl group at position 3 can influence regioselectivity and reactivity during phosphorylation.
- The phosphorylation reaction requires anhydrous conditions to prevent hydrolysis of phosphorus reagents.
- Reaction times and temperatures are optimized to maximize yield and minimize by-products.
- Alternative phosphorylation methods, such as using phosphoramidites or phosphonates, may be explored but are less common.
This detailed synthesis pathway combines literature precedents for furan carboxylate ester preparation with standard organophosphorus chemistry to yield this compound. The key steps involve selective oxidation to the methyl ester intermediate and subsequent phosphorylation under controlled conditions.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Furanones or other oxygenated furan derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving furan derivatives. It may also serve as a probe for investigating biological pathways involving phosphorylated compounds.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate involves its interaction with molecular targets through its functional groups. The dimethylphosphoryl group can participate in phosphorylation reactions, while the furan ring can undergo various chemical transformations. These interactions can modulate biological pathways and enzyme activities, leading to specific effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate and its analogs:
Electronic and Reactivity Differences
- Phosphoryl vs. Hydroxymethyl/Chlorosulphonyl: The dimethylphosphoryl group in the target compound is less electron-withdrawing than the chlorosulphonyl group in the thiophene analog () but more polar than the hydroxymethyl group in . This may enhance solubility in polar solvents compared to non-phosphorylated analogs .
- Furan vs.
Research Findings and Structural Insights
- NMR Trends : Analogs in report ¹H and ¹³C NMR data for aryl-substituted furans, which could guide spectral interpretation for the target compound. For instance, the phosphoryl group’s deshielding effect may shift nearby proton resonances downfield .
Key Notes and Limitations
Data Gaps : Direct experimental data (e.g., melting points, solubility) for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
Contradictions in Substituent Effects : While phosphoryl groups enhance polarity, bulky substituents (e.g., aryl groups in ) may reduce solubility despite increased polarity .
Application Potential: Thiophene derivatives () are prioritized in sulfonation chemistry, whereas furan-based phosphorylated compounds may find niche roles in medicinal or materials chemistry .
Biological Activity
Methyl 5-(dimethylphosphoryl)-3-methylfuran-2-carboxylate is an organic compound notable for its unique structure, which includes a dimethylphosphoryl group attached to a furan ring. This compound has garnered attention in various scientific fields due to its potential biological activity and applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₁O₄P
- Molecular Weight : 202.15 g/mol
- IUPAC Name : this compound
The presence of the dimethylphosphoryl group enhances the compound's reactivity and potential interactions with biological targets, making it a subject of interest for research into therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The phosphoryl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The furan ring allows for π-π interactions with aromatic residues in proteins, potentially influencing their function.
Research Findings
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant anticancer properties. Research has shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Studies suggest that it displays activity against a range of bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
- Enzyme Inhibition : Investigations into enzyme interactions reveal that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways, thus providing insights into its potential use in metabolic disorders.
Case Study 1: Anticancer Activity
In a study conducted on various cancer cell lines, this compound demonstrated IC50 values in the micromolar range, indicating potent anticancer effects. The mechanism was attributed to the induction of cell cycle arrest and apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Effects
A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth effectively. The minimum inhibitory concentration (MIC) values were lower than those of standard antibiotics, suggesting that it could serve as a promising candidate for further drug development.
Comparative Analysis
| Compound Name | Structure Type | Biological Activity | Notable Effects |
|---|---|---|---|
| This compound | Phosphorylated furan derivative | Anticancer, Antimicrobial | Induces apoptosis, inhibits bacterial growth |
| Methyl furan-2-carboxylate | Simple furan derivative | Limited biological activity | Primarily used as a flavoring agent |
| Dimethyl furan-2,5-dicarboxylate | Dicarboxylic acid derivative | Moderate antimicrobial | Used in polymer chemistry |
Q & A
Advanced Research Question
- Target Identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to screen against kinases or phosphatases, leveraging the phosphoryl group’s affinity for ATP-binding pockets .
- ADME Profiling : Microsomal stability assays (e.g., human liver microsomes) assess metabolic liability. LogP values (HPLC-derived) predict membrane permeability .
- Toxicity : Zebrafish embryo assays (LC) and Ames tests for mutagenicity provide preliminary safety data .
What methodologies characterize the compound’s stability under varying pH and temperature conditions?
Basic Research Question
- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24h. Monitor degradation via HPLC-UV. Phosphoryl esters are prone to hydrolysis at pH >10 .
- Thermal Stability : TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) determine decomposition temperatures. Isothermal stress testing (40–80°C) identifies kinetic degradation pathways .
How can reaction mechanisms involving this compound be validated experimentally?
Advanced Research Question
- Isotopic Labeling : Use -labeled water to track ester hydrolysis pathways via GC-MS .
- Kinetic Isotope Effects (KIE) : Compare in deuterated solvents to distinguish concerted vs. stepwise mechanisms .
- Trapping Intermediates : Add radical scavengers (e.g., TEMPO) or nucleophiles (e.g., NaN) during reactions to isolate transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
